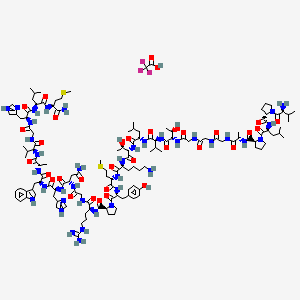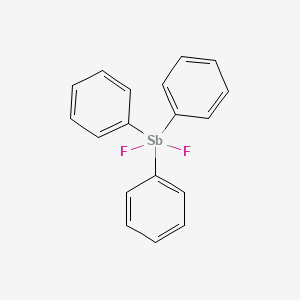
Antimony, difluorotriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony, difluorotriphenyl- is an organometallic compound with the molecular formula C18H15F2Sb It is a derivative of antimony, where the antimony atom is bonded to two fluorine atoms and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antimony, difluorotriphenyl- typically involves the reaction of triphenylantimony with a fluorinating agent. One common method is the reaction of triphenylantimony with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of antimony, difluorotriphenyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Antimony, difluorotriphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds, such as antimony pentafluoride.
Reduction: Lower oxidation state antimony compounds, such as triphenylantimony.
Substitution: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
Antimony, difluorotriphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.
Mechanism of Action
The mechanism of action of antimony, difluorotriphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing their activity. It may also interact with biological molecules through non-covalent interactions, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Triphenylantimony: Similar structure but lacks fluorine atoms.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of phenyl groups.
Antimony pentafluoride: Higher oxidation state and contains five fluorine atoms.
Uniqueness
Antimony, difluorotriphenyl- is unique due to the presence of both phenyl groups and fluorine atoms, which confer distinct chemical properties
Properties
CAS No. |
373-84-2 |
|---|---|
Molecular Formula |
C18H15F2Sb |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
difluoro(triphenyl)-λ5-stibane |
InChI |
InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
RYEXSDMSNGJYSX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


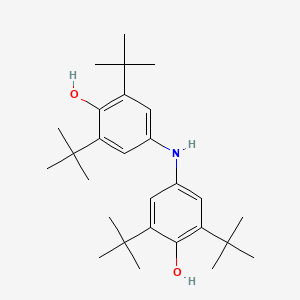


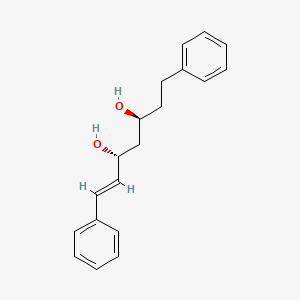


![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
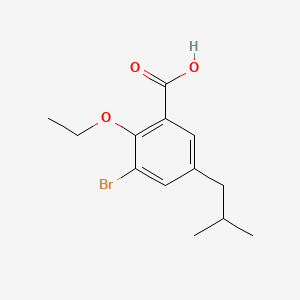
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
